1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
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Overview
Description
1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpyrazolyl moiety, and a methoxymethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment to the Piperidine Ring: The pyrazole derivative is then coupled with a piperidine ring through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[3-(2-Fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine involves its interaction with specific molecular targets. The fluorophenyl group and pyrazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
- 1-[[3-(2-Bromophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Comparison:
- Fluorophenyl vs. Chlorophenyl/Bromophenyl: The presence of a fluorine atom in the fluorophenyl group can influence the compound’s electronic properties, making it more electronegative compared to chlorine or bromine. This can affect the compound’s reactivity and binding affinity.
- Unique Properties: The fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its chlorophenyl and bromophenyl counterparts, potentially leading to variations in biological activity and therapeutic efficacy.
Properties
IUPAC Name |
1-[[3-(2-fluorophenyl)-1-methylpyrazol-4-yl]methyl]-3-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-21-11-15(12-22-9-5-6-14(10-22)13-23-2)18(20-21)16-7-3-4-8-17(16)19/h3-4,7-8,11,14H,5-6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVGNMPMTZRIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2F)CN3CCCC(C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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